Nickel nitrilotriacetic acid is a coordination compound formed by the complexation of nickel ions with nitrilotriacetic acid, an aminopolycarboxylic acid. The chemical formula for nickel nitrilotriacetic acid is , and it is characterized by its ability to chelate metal ions, making it useful in various applications, particularly in biochemistry and environmental science. The compound exhibits a unique structure where the nickel ion is coordinated to the three carboxylate groups of the nitrilotriacetic acid, forming a stable complex that can influence biological processes and
In laboratory settings, nickel nitrilotriacetic acid is often utilized in affinity chromatography, where it binds to proteins containing histidine tags. The binding mechanism is facilitated by the coordination of nickel ions to the nitrogen atoms in histidine residues, allowing for effective protein purification .
Nickel nitrilotriacetic acid has been studied for its biological activity, particularly its role in enhancing the bioavailability of nickel ions in microbial processes. Research indicates that this compound can significantly affect methane production by methanogenic archaea, as it helps maintain an optimal concentration of nickel ions necessary for enzymatic activities involved in methane fermentation . Additionally, due to its chelating properties, nickel nitrilotriacetic acid may influence metal ion homeostasis in biological systems.
Nickel nitrilotriacetic acid can be synthesized through various methods, typically involving the reaction of nitrilotriacetic acid with nickel salts. Common synthesis procedures include:
Nickel nitrilotriacetic acid has several important applications:
Interaction studies involving nickel nitrilotriacetic acid focus on its role as a chelator and its effects on biological systems. Research has demonstrated that the presence of this compound can enhance the solubility and bioavailability of nickel ions, which are crucial for certain biochemical pathways. Additionally, studies have explored how varying concentrations of this compound affect microbial communities involved in biogas production .
Nickel nitrilotriacetic acid shares similarities with several other chelating agents and coordination compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nitrilotriacetic Acid | Aminopolycarboxylic Acid | Forms stable complexes with multiple metal ions |
| Ethylenediaminetetraacetic Acid | Tetraaminocarboxylic Acid | More versatile chelator but less biodegradable |
| N-Methyliminodiacetic Acid | Methylated Aminocarboxylic Acid | More biodegradable alternative to traditional chelators |
| Imidodiacetic Acid | Amino Dicarboxylic Acid | Often used for metal ion purification |
| N-(2-Carboxyethyl)iminodiacetic Acid | Biodegradable Chelator | Designed for enhanced environmental compatibility |
Nickel nitrilotriacetic acid is unique due to its balance between effective metal ion chelation and relatively low environmental impact compared to other chelators like ethylenediaminetetraacetic acid, which can persist longer in ecosystems .
Nickel nitrilotriacetic acid represents a significant coordination complex formed between nickel(II) ions and nitrilotriacetic acid, a versatile aminopolycarboxylic acid chelating agent [1] [3]. The fundamental molecular properties of nitrilotriacetic acid provide the foundation for understanding the complex formation with nickel ions [2].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO₆ |
| Molecular Weight (g/mol) | 191.14 |
| IUPAC Name | 2-[bis(carboxymethyl)amino]acetic acid |
| CAS Number | 139-13-9 |
| Melting Point (°C) | 245 (dec.) |
| Boiling Point (°C) | 498.2±40.0 |
| Density (g/cm³) | 1.6±0.1 |
| Water Solubility | Highly soluble |
Table 1: Molecular Properties of Nitrilotriacetic Acid
Nitrilotriacetic acid functions as a hexadentate ligand through its nitrogen atom and three carboxylate groups, forming highly stable chelate complexes with transition metal ions [1] [3]. The conjugate base nitrilotriacetate forms coordination compounds with metal ions including nickel(II), creating ring structures that enhance complex stability [9].
The molecular geometry of nickel nitrilotriacetic acid complexes is characterized by a distorted octahedral coordination environment around the central nickel(II) ion [11] [12]. The nickel ion typically exhibits a coordination number of six, with the nitrilotriacetic acid ligand occupying four coordination sites through its nitrogen atom and three carboxylate oxygen atoms [14].
| Parameter | Value |
|---|---|
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
| Bond Angles (degrees) | 90±10 (octahedral) |
| Average Ni-O bond length (Å) | 2.0-2.1 |
| Average Ni-N bond length (Å) | 2.0-2.2 |
| Chelate Ring Size | 5-membered |
| Number of Chelate Rings | 3 |
Table 2: Coordination Environment Parameters of Ni-NTA Complex
The coordination environment is stabilized by the formation of three five-membered chelate rings, which provides maximum thermodynamic stability according to chelation principles [15] [18]. The distorted octahedral geometry results from the constraints imposed by the nitrilotriacetic acid ligand structure and the need to accommodate additional ligands such as water molecules in the remaining coordination sites [12] [14].
Crystal field theory explains the geometric preferences of nickel(II) complexes, where the d-orbital splitting pattern favors octahedral coordination over other geometries [19] [22]. The ligand field created by nitrilotriacetic acid and additional coordinating molecules results in a characteristic splitting of the nickel d-orbitals into t₂g and eg sets [19] [20].
The electronic configuration of nickel(II) in nitrilotriacetic acid complexes is fundamentally determined by the d⁸ electron configuration of the Ni²⁺ ion [7]. The neutral nickel atom has the electronic configuration [Ar] 3d⁸ 4s², and upon forming the Ni²⁺ ion, it loses the two 4s electrons, resulting in the configuration [Ar] 3d⁸ [7].
| Environment | Electronic Configuration | d-orbital arrangement | Magnetic Properties | Coordination Number |
|---|---|---|---|---|
| Free Ni²⁺ ion | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ | Unpaired electrons | Paramagnetic | Variable |
| Octahedral field (Ni-NTA) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ | t₂g⁶ eg² | Paramagnetic (2 unpaired e⁻) | 6 |
| Square planar field | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ | d(x²-y²)⁰ d(z²)² other d⁶ | Diamagnetic or Paramagnetic | 4 |
| Tetrahedral field | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ | e⁴ t₂⁴ | Paramagnetic | 4 |
Table 3: Electronic Configuration of Ni²⁺ in Different Coordination Environments
In the octahedral ligand field created by nitrilotriacetic acid complexes, the five d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²) [19] [22]. The crystal field splitting energy (Δo) determines the electronic configuration, with the eight d-electrons occupying the orbitals according to Hund's rule [20] [23].
The t₂g orbitals are filled with six electrons (three orbitals each containing two paired electrons), while the eg orbitals contain two unpaired electrons [19] [22]. This configuration results in a net magnetic moment due to the two unpaired electrons in the eg orbitals, making nickel nitrilotriacetic acid complexes paramagnetic [7].
The ligand field strength of nitrilotriacetic acid places it in the intermediate range of the spectrochemical series, creating a moderate crystal field splitting that favors the high-spin configuration for Ni²⁺ [22] [25]. The electronic configuration influences the complex's magnetic properties, color, and chemical reactivity [23].
The chelation behavior of nitrilotriacetic acid with various transition metal ions provides insight into the unique properties of nickel complexes compared to other first-row transition metals [6] [17]. The stability constants and coordination preferences vary significantly across different metal ions due to their electronic configurations and ionic radii [17].
| Metal Ion | Electronic Configuration | Ionic Radius (Å) | Preferred Coordination Number | Coordination Geometry | Log K (Stability Constant) | Crystal Field Stabilization Energy |
|---|---|---|---|---|---|---|
| Ni²⁺ | 3d⁸ | 0.69 | 6 | Octahedral | 10.7 | High |
| Cu²⁺ | 3d⁹ | 0.73 | 6 or 5 | Octahedral/Square pyramidal | 12.9 | Very High |
| Co²⁺ | 3d⁷ | 0.745 | 6 | Octahedral | 10.4 | High |
| Zn²⁺ | 3d¹⁰ | 0.74 | 6 | Octahedral | 10.7 | Zero |
| Fe³⁺ | 3d⁵ | 0.645 | 6 | Octahedral | 15.9 | High |
| Mn²⁺ | 3d⁵ | 0.83 | 6 | Octahedral | 7.4 | Low |
Table 4: Comparison of Transition Metal Chelates with NTA
The stability trend observed for nitrilotriacetic acid complexes follows the Irving-Williams series, where Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Zn²⁺ [12] [18]. This order reflects the balance between ionic radius, charge density, and crystal field stabilization energy effects [18].
Copper(II) exhibits the highest stability constant (log K = 12.9) due to its d⁹ configuration and Jahn-Teller distortion, which provides additional stabilization through orbital interactions [18]. Nickel(II) shows comparable stability (log K = 10.7) to zinc(II), despite zinc having no crystal field stabilization energy, indicating the importance of ionic size and charge density in complex formation [17].
The coordination geometry preferences differ among transition metals, with nickel consistently favoring octahedral coordination in nitrilotriacetic acid complexes [11] [12]. Iron(III) demonstrates the highest stability constant (log K = 15.9) due to its higher charge and smaller ionic radius, creating stronger electrostatic interactions with the nitrilotriacetic acid ligand [8].
The industrial production of nitrilotriacetic acid, the precursor ligand for nickel nitrilotriacetic acid synthesis, primarily employs the alkaline cyanomethylation process involving ammonia, formaldehyde, and cyanide sources [1] [2] [3]. This process represents the most widely used commercial method for nitrilotriacetic acid synthesis, achieving yields exceeding 90 percent under optimized conditions [2] [4].
The primary reaction mechanism proceeds through a multi-step process beginning with the formation of an intermediate nitrile compound. Ammonia reacts with formaldehyde and hydrogen cyanide or sodium cyanide under controlled temperature and pH conditions to produce the nitrilotriacetonitrile intermediate according to the reaction: NH3 + 3HCHO + 3HCN → N(CH2CN)3 + 3H2O [1] [5]. This initial step occurs at temperatures ranging from 30 to 65 degrees Celsius under acidic conditions with pH values between 1.5 and 5.5 [5].
The intermediate nitrilotriacetonitrile subsequently undergoes alkaline hydrolysis in the presence of sodium hydroxide to form the trisodium salt of nitrilotriacetic acid [2] [6]. During this hydrolysis step, the nitrile groups are converted to carboxylate groups through nucleophilic attack by hydroxide ions, resulting in the formation of N(CH2COONa)3 · H2O [4]. The reaction temperature is elevated to 50-80 degrees Celsius, and the pH is maintained in the alkaline range of 8-12 to facilitate complete hydrolysis [6].
A critical aspect of this industrial process involves the continuous removal of ammonia byproduct during the reaction to maintain optimal reaction conditions and prevent the formation of unwanted side products [2] [7]. The ammonia removal is typically achieved through controlled distillation or gas stripping, allowing for the recovery and potential recycling of this valuable byproduct [7].
The final step involves acidification of the trisodium nitrilotriacetic acid salt to produce the free acid form. Treatment with hydrochloric acid or sulfuric acid converts the sodium salt to nitrilotriacetic acid while generating sodium chloride or sodium sulfate as a byproduct [7]. This acidification step is performed at room temperature with pH adjustment to 1-3 to ensure complete conversion [6].
The industrial synthesis of ethylenediaminetetraacetic acid represents a significant source of nitrilotriacetic acid as a byproduct, contributing to the overall supply of this important chelating agent [2] [8] [7]. During ethylenediaminetetraacetic acid production via the alkaline cyanomethylation route, minor amounts of ammonia react with formaldehyde and cyanide to form nitrilotriacetic acid as an unwanted impurity [2] [7].
The byproduct formation mechanism occurs when some ammonia, intended as a byproduct of the main ethylenediaminetetraacetic acid synthesis, instead participates in the reaction with formaldehyde and sodium cyanide [8] [7]. This side reaction follows the same chemical pathway as the dedicated nitrilotriacetic acid synthesis but occurs at lower concentrations and yields typically ranging from 5 to 15 percent relative to the main product [2].
The presence of nitrilotriacetic acid as a contaminant in ethylenediaminetetraacetic acid synthesis presents both challenges and opportunities for industrial processes [8]. While it represents an impurity that must be separated for high-purity ethylenediaminetetraacetic acid applications, it also provides an economical source of nitrilotriacetic acid for applications where ultra-high purity is not required [7].
Separation of nitrilotriacetic acid from ethylenediaminetetraacetic acid is typically achieved through selective precipitation and crystallization techniques [7]. The different solubility characteristics of the two compounds allow for effective separation, with nitrilotriacetic acid remaining in solution during acidification while ethylenediaminetetraacetic acid precipitates as the less soluble free acid [7].
The Singer two-step synthesis process was developed specifically to minimize nitrilotriacetic acid formation during ethylenediaminetetraacetic acid production [2] [7]. This method separates the cyanomethylation step from the hydrolysis reaction, allowing for the isolation and washing of the intermediate ethylenedinitrilo tetraacetonitrile before hydrolysis [2]. This approach reduces impurity formation and produces ethylenediaminetetraacetic acid with significantly lower nitrilotriacetic acid content [7].
Laboratory-scale synthesis of nickel nitrilotriacetic acid complexes requires careful optimization of multiple parameters to achieve maximum chelation efficiency and product purity [11]. The formation of stable nickel nitrilotriacetic acid complexes depends critically on the stoichiometric ratio of metal ion to ligand, with optimal ratios typically ranging from 1:1 to 2:1 nickel to nitrilotriacetic acid [12] [13] [14].
pH control represents one of the most critical optimization parameters for nickel nitrilotriacetic acid synthesis in laboratory settings [15] [16]. The optimal pH range for complex formation lies between 7.0 and 8.5, where the nitrilotriacetic acid ligand exists predominantly in its trianionic form, maximizing its chelating capacity [11] [13]. Below pH 7, protonation of the carboxyl groups reduces the ligand's ability to coordinate with nickel ions, while pH values above 9 can lead to nickel hydroxide precipitation [17] [16].
Temperature optimization plays a crucial role in achieving efficient chelation while maintaining the stability of the resulting complexes [18] [19]. Laboratory syntheses are typically conducted at temperatures between 4 and 25 degrees Celsius, with lower temperatures favored for applications involving thermolabile proteins or biomolecules [20] [21]. The reaction time required for complete complex formation ranges from 15 to 60 minutes under optimal conditions, depending on the specific reaction conditions and desired purity levels [15] [19].
Ionic strength control through the addition of sodium chloride significantly impacts the selectivity and binding efficiency of nickel nitrilotriacetic acid complexes [15] [16]. Optimal sodium chloride concentrations range from 150 to 500 millimolar, providing sufficient ionic strength to reduce non-specific binding while maintaining the desired specific interactions [15] [20]. Higher salt concentrations can improve selectivity but may reduce overall binding capacity [16].
The use of imidazole as a competing ligand during complex formation provides an additional optimization parameter for improving the selectivity of nickel nitrilotriacetic acid systems [22] [15] [20]. Imidazole concentrations between 10 and 20 millimolar effectively compete with weak, non-specific interactions while allowing strong, specific binding to proceed [15] [21]. This competition helps eliminate weakly bound contaminants and improves the overall purity of the final product [20].
The development of high-purity nickel nitrilotriacetic acid requires sophisticated purification protocols that address both the removal of unreacted starting materials and the elimination of side products [23] [22] [24]. Modern purification strategies employ multi-step procedures that combine chemical and physical separation techniques to achieve purities exceeding 95 percent [25] [26].
The initial purification step typically involves the preparation and equilibration of the nickel nitrilotriacetic acid resin or complex [27] [26]. This step requires thorough washing with distilled water followed by equilibration with appropriate binding buffers containing 50 millimolar sodium phosphate at pH 8.0 [20] [26]. The equilibration process removes storage buffers and prepares the material for subsequent purification steps [27].
Primary washing protocols employ buffers containing controlled concentrations of imidazole and sodium chloride to remove non-specifically bound materials [15] [20] [26]. The typical primary wash buffer consists of 50 millimolar sodium phosphate, 300 millimolar sodium chloride, and 20 millimolar imidazole at pH 8.0 [26]. Multiple wash cycles using 5 to 8 column volumes ensure complete removal of weakly bound impurities [20] [26].
High-salt washing represents a critical purification step for removing high-affinity contaminants that resist standard washing conditions [26]. This step employs buffers containing elevated sodium chloride concentrations, typically 1 molar, while maintaining imidazole concentrations at 20 millimolar [26]. The high ionic strength disrupts non-specific electrostatic interactions without affecting the specific coordination bonds of the nickel nitrilotriacetic acid complex [16].
Advanced purification protocols incorporate gradient elution strategies using increasing concentrations of imidazole to achieve highly selective separation [22] [21] [26]. The gradient typically begins with 50 millimolar imidazole to remove medium-affinity contaminants, followed by 150 millimolar imidazole for primary product elution, and concludes with 300 millimolar imidazole for complete recovery [26]. Each elution step uses 2 to 5 column volumes to ensure quantitative recovery [20] [26].
Electrochemical synthesis methods have emerged as an alternative approach for producing high-purity nickel nitrilotriacetic acid complexes with superior surface density and binding characteristics [18] [28] [29]. These methods employ controlled potential electrolysis for 1 to 12 minutes to achieve nickel nitrilotriacetic acid surface densities up to 15 times higher than conventional chemical methods [18] [29] [30]. The electrochemical approach offers advantages including shorter treatment times, higher reproducibility, and the ability to selectively modify specific electrode surfaces [18] [28].
Quality control for high-purity nickel nitrilotriacetic acid involves comprehensive analytical characterization including metal ion content analysis, binding capacity determination, and contamination assessment [31] [26]. Spectrophotometric methods are employed to quantify nickel content and verify the stoichiometry of the complex [12] [13]. Binding capacity testing using standard histidine-tagged proteins provides functional verification of the purified material [19] [26].
Regeneration protocols for nickel nitrilotriacetic acid materials ensure sustained performance and cost-effectiveness of the purification system [31] [27] [26]. The standard regeneration procedure employs 6 molar guanidine hydrochloride with 0.2 molar acetic acid to strip bound proteins and contaminants [31] [27] [26]. This is followed by recharging with fresh nickel ions and re-equilibration with binding buffer to restore full functionality [27] [26].
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